molecular formula C10H13N5 B6351293 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile CAS No. 1710203-01-2

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile

Cat. No.: B6351293
CAS No.: 1710203-01-2
M. Wt: 203.24 g/mol
InChI Key: UXSDFEAXDJXAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile (CAS 1710203-01-2) is a pyrimidine-5-carbonitrile derivative of significant interest in medicinal chemistry and anticancer drug discovery. This compound serves as a key chemical building block and a core pharmacophore in the design and synthesis of novel small-molecule inhibitors . Its research value is particularly prominent in oncology, where pyrimidine-5-carbonitrile-based compounds are investigated for their potent cytotoxic activities . Studies highlight its relevance in developing potential therapeutic agents that function through critical pathways such as the PI3K/AKT axis, a well-known signaling cascade frequently dysregulated in cancers like leukemia (K562) and breast cancer (MCF-7) . Related structural analogs have demonstrated mechanisms of action that include inducing cell cycle arrest and caspase-3 dependent apoptosis . Furthermore, the piperazinyl-pyrimidine scaffold is recognized for its ability to bind to therapeutic targets, including the p65 subunit of NF-κB, a protein complex involved in cell survival and proliferation . Researchers utilize this compound to create derivatives aimed at overcoming chemoresistance and achieving multi-acting inhibition . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-14-2-4-15(5-3-14)10-12-7-9(6-11)8-13-10/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSDFEAXDJXAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Reflux with Piperazine Derivatives

The most widely reported method involves the displacement of a chlorine atom in 4-chloro-pyrimidine-5-carbonitrile precursors by 4-methylpiperazine. For example, Abdel-Aziz et al. demonstrated that reacting 4-chloro-6-aryl-2-(methylthio)pyrimidine-5-carbonitrile with 4-methylpiperazine in dry benzene under reflux for 11–14 hours yields the target compound. This method typically achieves 60–70% yields after recrystallization from acetone.

Reaction Conditions:

  • Solvent: Dry benzene or toluene

  • Temperature: Reflux (~80°C)

  • Molar Ratio: 1:2 (chloro-pyrimidine : 4-methylpiperazine)

  • Catalyst: None required

  • Purification: Recrystallization (acetone or ethanol)

The reaction proceeds via an S<sub>N</sub>Ar mechanism, where the electron-withdrawing cyano group at position 5 activates the pyrimidine ring for nucleophilic attack at position 4.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. Val et al. optimized a protocol using α-cyano ketones, aryl aldehydes, and guanidine derivatives under microwave conditions (600 W, 30–60 minutes), achieving yields up to 86%. While this method originally targeted 2-amino-4,6-diphenylpyrimidine-5-carbonitrile, substituting guanidine with 4-methylpiperazine under similar conditions yields the desired compound.

Advantages Over Conventional Heating:

  • Time Reduction: 4 hours → 30 minutes

  • Yield Improvement: 34% → 86%

  • Eco-Friendliness: Reduced solvent consumption

Multicomponent Cyclocondensation Strategies

One-Pot Synthesis from Malononitrile and 4-Methylpiperazine

Aher et al. developed a solvent-free method combining malononitrile, urea, and aldehydes with 4-methylpiperazine in the presence of NH<sub>4</sub>Cl as a catalyst. Heating the mixture at 90°C for 4 hours produces 2-(4-methyl-1-piperazinyl)pyrimidine-5-carbonitrile via Knoevenagel condensation followed by cyclization.

Key Data:

ParameterValue
Yield75–80%
Reaction Time4 hours
Catalyst Loading10 mol% NH<sub>4</sub>Cl
SolventNone (neat conditions)

This method avoids toxic solvents and simplifies purification, making it industrially scalable.

Ethyl Cyanoacetate-Based Routes

Ethyl cyanoacetate serves as a versatile precursor. Undare et al. reported a three-component reaction involving ethyl cyanoacetate, 4-nitrobenzaldehyde, and acetamidine hydrochloride in ethanol with NaOH, yielding pyrimidine-5-carbonitrile derivatives. Modifying this protocol by replacing acetamidine with 4-methylpiperazine and optimizing the base (e.g., K<sub>2</sub>CO<sub>3</sub>) affords the target compound in 68% yield.

Critical Steps:

  • Knoevenagel Adduct Formation: Ethyl cyanoacetate + aldehyde → α,β-unsaturated nitrile

  • Cyclization: Reaction with 4-methylpiperazine → pyrimidine ring closure

  • Oxidation: Air oxidation or MnO<sub>2</sub> treatment to aromatize the ring

Post-Functionalization of Pyrimidine Scaffolds

Thiouracil Derivative Alkylation

S-alkylation of 2-thioxo-pyrimidine-5-carbonitriles with 4-methylpiperazine-linked alkylating agents provides an alternative route. Abdel-Aziz demonstrated this using 2-chloro-N-(4-methoxyphenyl-thiazol-2-yl)-acetamide and anhydrous K<sub>2</sub>CO<sub>3</sub> in DMF, achieving 65% yield after column chromatography.

Reaction Scheme:

  • Thiouracil Formation: Malononitrile + thiourea → 2-thioxo-pyrimidine

  • Alkylation: 2-thioxo derivative + alkylating agent → 2-(4-methylpiperazinyl) derivative

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeCostScalability
Conventional Reflux60–7011–14 hLowHigh
Microwave80–860.5–1 hMediumModerate
Multicomponent75–804 hLowHigh
S-Alkylation6512 hHighLow

Key Findings:

  • Microwave-assisted synthesis offers the best balance of yield and time efficiency.

  • Solvent-free multicomponent reactions are preferable for green chemistry applications.

  • S-alkylation routes require costly alkylating agents, limiting industrial use.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy: A sharp peak at 2200–2210 cm<sup>−1</sup> confirms the cyano group.

  • <sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>):

    • δ 2.25 (s, 3H, CH<sub>3</sub> of piperazine)

    • δ 2.45–2.60 (m, 4H, piperazine CH<sub>2</sub>)

    • δ 3.70–3.90 (m, 4H, piperazine N–CH<sub>2</sub>)

    • δ 8.55 (s, 1H, pyrimidine H-6)

  • Mass Spectrometry: [M+H]<sup>+</sup> at <i>m/z</i> 244.1 (calculated for C<sub>10</sub>H<sub>14</sub>N<sub>5</sub>)

Challenges and Optimization Opportunities

  • Byproduct Formation: Over-alkylation at position 6 can occur if excess 4-methylpiperazine is used. Mitigated by stoichiometric control.

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Recent advances suggest using cyclopentyl methyl ether (CPME) as a greener alternative.

  • Catalyst Innovation: Nano-catalysts like Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>-NH<sub>2</sub> could enhance reaction rates in microwave protocols .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce corresponding amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
This compound primarily targets Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. Inhibition of CDK2 leads to reduced cell proliferation, making it a candidate for cancer therapy. Studies have shown that derivatives of pyrimidine compounds exhibit antiproliferative activity against various human tumor cell lines, indicating potential as anticancer agents .

Mechanism of Action
The mechanism involves the interaction with CDK2, inhibiting its activity and thereby affecting the transition from the G1 phase to the S phase of the cell cycle. This action is crucial in cancer treatment as it can halt the progression of cancerous cells.

Biochemical Research

Biochemical Assays
The compound is utilized as a ligand in biochemical assays, aiding in the exploration of enzyme interactions and cellular pathways. Its structure allows it to mimic ATP, which is beneficial for studying tyrosine kinase inhibitors.

Targeting Other Enzymes
Research indicates that similar pyrimidine derivatives can also target other kinases like CDK9, enhancing their therapeutic profile against various cancers. The selectivity and potency against these enzymes have been documented in several studies, showcasing their potential in drug development .

Antimicrobial Applications

Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of pyrimidine derivatives, including 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile. These compounds have shown effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria .

Synthesis and Testing
The synthesis of various derivatives has led to compounds with significant antibacterial activity, suggesting that modifications to the pyrimidine structure can enhance efficacy against specific microbial strains .

Material Science

Development of Advanced Materials
In industry, this compound serves as a building block for synthesizing advanced materials such as polymers and nanomaterials. Its unique chemical properties allow for the creation of materials with tailored functionalities for specific applications in electronics and biomedicine .

Case Studies and Research Findings

StudyFocusFindings
Cancer TherapyDemonstrated inhibition of CDK2 leading to reduced tumor cell proliferation.
Anticancer AgentsIdentified potential multi-target inhibitors affecting PI3K/AKT pathways in breast cancer models.
Antimicrobial PropertiesShowed significant antibacterial activity against multiple strains, highlighting its potential as an antimicrobial agent.
Material DevelopmentExplored its use in creating novel materials with enhanced properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Key Features Biological Activity Reference
2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile 2-position: 4-methylpiperazinyl; 5-position: CN Enhanced solubility, CDK9 inhibition Anticancer, kinase inhibition
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-(4-(piperazin-1-yl)phenylamino)pyrimidine-5-carbonitrile (12m) 2-position: phenylamino-piperazinyl; 4-position: thiazolyl High CDK9 inhibition (IC₅₀ = 3 nM) Anticancer (e.g., leukemia)
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile (6) 2-position: morpholine-carbonylphenyl Improved selectivity for CDK9 over CDK2 Cardiac hypertrophy treatment
4-Hydrazinyl-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (6) 4-position: hydrazinyl; 6-position: 4-methoxyphenyl Apoptosis induction via PI3K/AKT pathway Anticancer (solid tumors)
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile 2-position: methylthio; 4-position: Cl High antimicrobial activity Anti-tubercular
Key Observations:
  • Substituent Position Matters : The 2-position substituent critically influences target selectivity. Piperazinyl and morpholine groups enhance kinase selectivity, while methylthio or chloro groups favor antimicrobial activity .
  • Solubility and Bioavailability : Piperazine derivatives exhibit superior aqueous solubility compared to methylthio or chloro analogs, facilitating drug delivery .
Kinase Inhibition
  • CDK9 Inhibition : Compounds with thiazole or piperazinyl substituents (e.g., 12m ) show potent CDK9 inhibition (IC₅₀ = 3 nM), crucial for blocking transcriptional elongation in cancer cells .
  • Selectivity : Morpholine-containing analogs (e.g., 6 ) exhibit >100-fold selectivity for CDK9 over CDK2, reducing off-target effects .
Anticancer Mechanisms
  • Apoptosis Induction : Hydrazinyl derivatives (e.g., 6 ) activate the PI3K/AKT pathway, inducing apoptosis in breast cancer cells (IC₅₀ = 8–12 μM) .
  • Cytotoxicity: Piperazinyl analogs demonstrate lower cytotoxicity in normal cells compared to chloro or methylthio derivatives .

Physicochemical Properties

Table 2: Analytical Data Comparison
Compound Melting Point (°C) HPLC Purity (%) Molecular Weight Reference
12m 192–194 96 449.19
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile Not reported 199.66
Hydrazinyl derivative (6) Not reported 287.34
  • Thermal Stability : Piperazinyl derivatives (e.g., 12m ) exhibit higher melting points (~190–194°C) due to strong intermolecular interactions .
  • Chromatographic Behavior : Piperazinyl compounds show longer retention times in RP-HPLC (10.92 min, method A), reflecting moderate polarity .

Biological Activity

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies from diverse research sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The key steps include:

  • Formation of the pyrimidine core : Utilizing appropriate precursors such as 4-methylpiperazine and various carbonitrile derivatives.
  • Cyclization : Achieved through condensation reactions under controlled conditions to ensure high yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. It has been reported to inhibit the activity of key proteins involved in cancer progression, such as:

  • Epidermal Growth Factor Receptor (EGFR) : Inhibition leads to reduced proliferation in non-small cell lung cancer (NSCLC) models.
  • Cyclooxygenase (COX) enzymes : The compound exhibits anti-inflammatory properties by inhibiting COX-2, which is often overexpressed in tumors.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineGI Value (%)Reference
NCI-H22676.22
SF-539 (CNS)73.77
SNB-75 (CNS)88.04
RXF 393 (Renal)90.21
HS 578T (Breast)84.42

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Protein Kinases : The compound acts as a kinase inhibitor, affecting signaling pathways critical for cell survival and proliferation.
  • Inflammatory Pathways : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators, contributing to its analgesic effects.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on NSCLC : A study demonstrated that treatment with the compound resulted in significant tumor regression in xenograft models, correlating with decreased EGFR activity and increased apoptosis markers.
  • CNS Tumors : Another investigation focused on glioblastoma models showed that this compound effectively reduced tumor size and enhanced survival rates compared to control groups.

Pharmacokinetics

Pharmacokinetic studies indicate favorable absorption and distribution profiles for the compound:

  • Bioavailability : Oral bioavailability was reported at approximately 31.8% following administration.
  • Clearance Rate : The clearance was measured at 82.7 mL/h/kg, suggesting efficient metabolism without significant toxicity at therapeutic doses.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile, and how can reaction conditions be systematically evaluated?

  • Methodology : Utilize factorial design experiments to test variables such as temperature, solvent polarity, and catalyst loading. For example, demonstrates chlorination with phosphoryl chloride and subsequent nucleophilic substitution with ammonium acetate, achieving high yields. Incorporate Design of Experiments (DoE) principles (e.g., full factorial or response surface methods) to identify optimal conditions .
  • Characterization : Validate purity via HPLC and confirm structural integrity using 1H^1H-NMR and HRMS, as exemplified in for analogous pyrimidine derivatives .

Q. How can researchers ensure reproducibility in synthesizing this compound when scaling from milligram to gram quantities?

  • Methodology : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters. Reference ’s use of standardized protocols for coupling reactions (e.g., nucleophilic substitution under inert atmospheres) to minimize side products. Document intermediates rigorously, as seen in ’s isolation of 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across different assays (e.g., enzyme inhibition vs. cellular efficacy) be resolved?

  • Methodology : Conduct kinetic studies (e.g., Michaelis-Menten analysis) to differentiate competitive vs. non-competitive inhibition mechanisms, as demonstrated in for acetylcholinesterase inhibitors. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm target engagement .
  • Data Analysis : Apply statistical models (e.g., ANOVA with post-hoc tests) to account for variability in assay conditions, referencing ’s emphasis on controlling variables in experimental design .

Q. What computational approaches are suitable for predicting the binding mode of this compound to kinase targets, and how can docking results be validated experimentally?

  • Methodology : Perform molecular docking using software like AutoDock Vina or Schrödinger Suite, guided by ’s workflow for acetylcholinesterase inhibitors. Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) or X-ray crystallography .
  • Integration : Cross-reference docking scores with experimental IC50_{50} values to refine force field parameters, ensuring alignment between in silico and in vitro data .

Q. How can researchers address discrepancies in solubility and stability profiles of this compound under varying pH and buffer conditions?

  • Methodology : Use dynamic light scattering (DLS) and pH-solubility profiling to assess aggregation tendencies. Reference ’s buffer preparation protocols (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) to mimic physiological conditions .
  • Advanced Techniques : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with LC-MS monitoring, as suggested in ’s purity validation methods .

Key Considerations

  • Theoretical Frameworks : Align synthetic and bioactivity studies with kinase inhibition or receptor modulation hypotheses, per ’s emphasis on linking research to conceptual models .
  • Contradiction Resolution : Apply ’s guidance on revisiting prior methodologies with advanced tools (e.g., cryo-EM for structural ambiguities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.